3-Anilinocyclobut-3-ene-1,2-dione
Description
Properties
CAS No. |
65842-68-4 |
|---|---|
Molecular Formula |
C10H7NO2 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
3-anilinocyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C10H7NO2/c12-9-6-8(10(9)13)11-7-4-2-1-3-5-7/h1-6,11H |
InChI Key |
QRPXTXRYGMLLAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=O)C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilinocyclobut-3-ene-1,2-dione typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of aniline with maleic anhydride, followed by cyclization to form the desired compound. The reaction conditions often involve the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 3-Anilinocyclobut-3-ene-1,2-dione may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-Anilinocyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into cyclobutane derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Cyclobutane derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
3-Anilinocyclobut-3-ene-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for developing new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-Anilinocyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of ATP synthase or other critical enzymes in biological systems .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key analogs and their properties:
Q & A
Q. What are the key synthetic strategies for preparing 3-anilinocyclobut-3-ene-1,2-dione, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions targeting the cyclobutenedione core. For example, reacting 3,4-diethoxy-3-cyclobutene-1,2-dione with aniline derivatives under controlled conditions (e.g., ethanol, room temperature, 24 hours) enables selective substitution of ethoxy groups with anilino moieties . Key variables include solvent polarity, temperature, and stoichiometry, which affect reaction kinetics and regioselectivity. Purification often involves column chromatography or recrystallization to isolate the product from unreacted starting materials or byproducts.
Q. How can spectroscopic techniques (e.g., IR, NMR) confirm the structural integrity of 3-anilinocyclobut-3-ene-1,2-dione?
- Methodological Answer :
- IR Spectroscopy : The carbonyl stretching vibrations of the dione rings (C=O) typically appear at ~1800–1850 cm⁻¹, while N–H stretching from the anilino group is observed near 3300–3500 cm⁻¹. Disappearance of ethoxy C–O stretches (if starting from diethoxy precursors) confirms substitution .
- NMR : H NMR shows aromatic proton signals (6.5–7.5 ppm) for the anilino group and absence of ethoxy protons. C NMR reveals carbonyl carbons (~190 ppm) and sp² carbons in the cyclobutene ring .
Q. What are the solubility and stability profiles of 3-anilinocyclobut-3-ene-1,2-dione under different storage conditions?
- Methodological Answer : The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability tests indicate degradation under prolonged exposure to light or moisture, necessitating storage in airtight containers at –20°C in desiccated environments .
Advanced Research Questions
Q. How can computational methods (e.g., QCEIMS) predict the fragmentation patterns of 3-anilinocyclobut-3-ene-1,2-dione in mass spectrometry?
- Methodological Answer : Quantum chemistry-based tools like QCEIMS simulate electron ionization (EI) mass spectra by modeling bond cleavage pathways. For cyclobutenediones, common fragments arise from sequential CO loss (e.g., m/z 82 → 54 → 26 for unsubstituted analogs). Substituted derivatives like 3-anilinocyclobutenedione may exhibit additional peaks from anilino group retention or rearrangement . Validate predictions with experimental HRMS data to refine computational parameters.
Q. What strategies resolve contradictions in reported biological activities of cyclobutenedione derivatives (e.g., receptor selectivity vs. promiscuity)?
- Methodological Answer : Contradictions often stem from assay conditions (e.g., cell type, concentration) or structural variations. For example, 3-hydroxy-4-(3-isopropylphenoxy)cyclobutenedione shows thyroid receptor γ selectivity due to steric and electronic interactions with the binding pocket . Systematic SAR studies comparing substituent effects (e.g., alkoxy vs. amino groups) can clarify structure-activity relationships. Use competitive binding assays and molecular docking to validate hypotheses .
Q. How does the cyclobutenedione ring’s electronic structure influence its reactivity in multicomponent reactions?
- Methodological Answer : The electron-deficient cyclobutenedione core acts as a dienophile in Diels-Alder reactions or a Michael acceptor. Frontier molecular orbital (FMO) analysis reveals low LUMO energy (~−2.5 eV), facilitating nucleophilic attack. Substituents like anilino groups modulate reactivity by altering electron density distribution—electron-withdrawing groups enhance electrophilicity, while electron-donating groups reduce it .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
